molecular formula C23H21N5OS B11675079 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide

2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide

Cat. No.: B11675079
M. Wt: 415.5 g/mol
InChI Key: VXDSGGMZKNJXSO-AFUMVMLFSA-N
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Description

  • React 1-(4-Methylbenzyl)-1H-benzimidazole with a thiolating agent such as thiourea in the presence of a base.
  • This reaction introduces the sulfanyl group at the 2-position of the benzimidazole ring.
  • Step 3: Formation of the Pyridinylmethylidene Moiety

    • React the sulfanyl-substituted benzimidazole with pyridine-2-carbaldehyde in the presence of an acid catalyst.
    • This step forms the final product, 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide.
  • Preparation Methods

    The synthesis of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide typically involves multiple steps. One common synthetic route begins with the preparation of 1-(4-Methylbenzyl)-1H-benzimidazole, which is then reacted with appropriate reagents to introduce the sulfanyl and pyridinylmethylidene groups.

    • Step 1: Synthesis of 1-(4-Methylbenzyl)-1H-benzimidazole

      • React 4-methylbenzylamine with o-phenylenediamine in the presence of a suitable catalyst.
      • Heat the mixture under reflux conditions to obtain 1-(4-Methylbenzyl)-1H-benzimidazole.

    Chemical Reactions Analysis

    2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide undergoes various chemical reactions, including:

      Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: The pyridinylmethylidene moiety can be reduced to the corresponding amine using reducing agents like sodium borohydride.

      Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

    Scientific Research Applications

    This compound has several scientific research applications:

      Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

      Biology: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.

      Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Mechanism of Action

    The mechanism of action of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting key enzymes involved in cellular processes. The sulfanyl group may enhance the compound’s ability to form covalent bonds with target molecules, while the pyridinylmethylidene moiety may facilitate binding to specific receptors.

    Comparison with Similar Compounds

    Similar compounds include:

      1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole: This compound shares the benzimidazole core but differs in the substituents, affecting its chemical properties and applications.

      2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide: This compound has a thienyl group instead of a pyridinyl group, which may alter its reactivity and biological activity.

    The uniqueness of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

    Properties

    Molecular Formula

    C23H21N5OS

    Molecular Weight

    415.5 g/mol

    IUPAC Name

    2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

    InChI

    InChI=1S/C23H21N5OS/c1-17-9-11-18(12-10-17)15-28-21-8-3-2-7-20(21)26-23(28)30-16-22(29)27-25-14-19-6-4-5-13-24-19/h2-14H,15-16H2,1H3,(H,27,29)/b25-14+

    InChI Key

    VXDSGGMZKNJXSO-AFUMVMLFSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=N4

    Canonical SMILES

    CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=N4

    Origin of Product

    United States

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